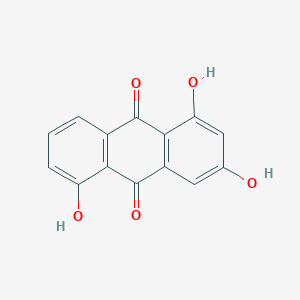
1,3,5-Trihydroxyanthraquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Trihydroxyanthraquinone is an organic compound formally derived from anthraquinone by replacing three hydrogen atoms with hydroxyl groups. This compound is one of several isomeric trihydroxyanthraquinones, which are known for their historical significance as dyes . The molecular formula of this compound is C14H8O5 .
準備方法
Synthetic Routes and Reaction Conditions
1,3,5-Trihydroxyanthraquinone can be synthesized through various synthetic routes. One common method involves the hydroxylation of anthraquinone derivatives under controlled conditions. The reaction typically requires a strong oxidizing agent such as potassium permanganate or chromium trioxide in an acidic medium .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes. These processes are optimized for yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
化学反応の分析
Types of Reactions
1,3,5-Trihydroxyanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones and other derivatives.
Reduction: Reduction reactions can convert it back to its parent anthraquinone or other reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide in acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions include various quinones, reduced anthraquinones, and substituted anthraquinone derivatives .
科学的研究の応用
1,3,5-Trihydroxyanthraquinone has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,3,5-Trihydroxyanthraquinone involves its interaction with various molecular targets and pathways. It can inhibit the activity of certain enzymes, interfere with DNA replication, and induce apoptosis in cancer cells . The compound’s hydroxyl groups play a crucial role in its reactivity and interaction with biological molecules .
類似化合物との比較
1,3,5-Trihydroxyanthraquinone can be compared with other similar compounds, such as:
1,2,4-Trihydroxyanthraquinone (Purpurin): Known for its use as a natural dye and its biological activities.
1,2,5-Trihydroxyanthraquinone (Oxyanthrarufin): Another isomer with distinct chemical properties and applications.
1,2,6-Trihydroxyanthraquinone (Flavopurpurin): Used in dyeing and has potential biological activities.
The uniqueness of this compound lies in its specific hydroxylation pattern, which imparts distinct chemical and biological properties compared to its isomers .
特性
CAS番号 |
52431-73-9 |
|---|---|
分子式 |
C14H8O5 |
分子量 |
256.21 g/mol |
IUPAC名 |
1,3,5-trihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H8O5/c15-6-4-8-12(10(17)5-6)13(18)7-2-1-3-9(16)11(7)14(8)19/h1-5,15-17H |
InChIキー |
NAOLWIGVYRIGTP-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=CC(=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


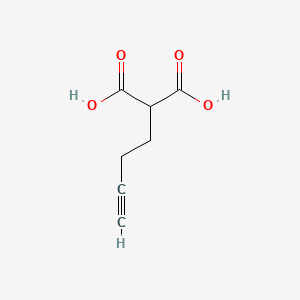
![7-Benzyl9-tert-butyl3-oxa-7,9-diazabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/structure/B15249020.png)
![1H-Pyrrolo[2,3-b]quinoxaline-3-carbonitrile, 2-amino-1-(2-phenylethyl)-](/img/structure/B15249021.png)
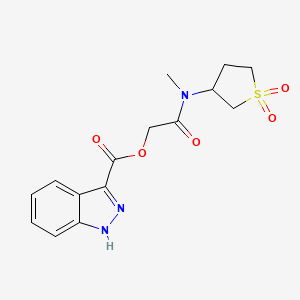
![5-[4-(3,5-dicarboxyphenyl)-3-hydroxyphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B15249032.png)
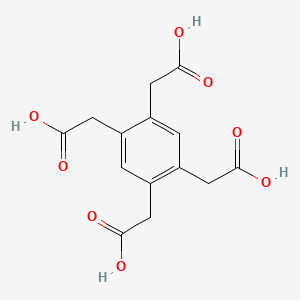
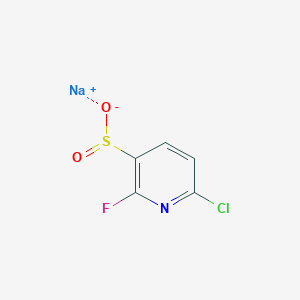
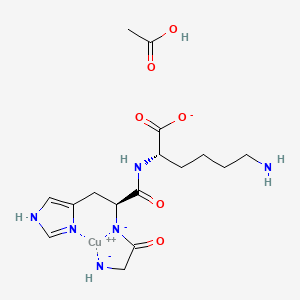
![6-Fluoro-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B15249057.png)
![1,2-Diphenylcyclobuta[b]anthracene](/img/structure/B15249065.png)

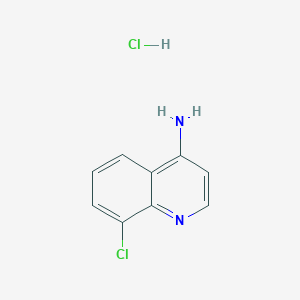
![tert-Butyl (3aS,7aR)-3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B15249086.png)
![2,2'-Dimethyl[9,9'-bianthracene]-9,9'(10H,10'H)-diol](/img/structure/B15249117.png)
